2-(11-Methyldodecoxy)ethanol;phosphoric acid 2-(11-Methyldodecoxy)ethanol;phosphoric acid
Brand Name: Vulcanchem
CAS No.: 73038-25-2
VCID: VC3877212
InChI: InChI=1S/C15H32O2.H3O4P/c1-15(2)11-9-7-5-3-4-6-8-10-13-17-14-12-16;1-5(2,3)4/h15-16H,3-14H2,1-2H3;(H3,1,2,3,4)
SMILES: CC(C)CCCCCCCCCCOCCO.OP(=O)(O)O
Molecular Formula: C15H35O6P
Molecular Weight: 342.41 g/mol

2-(11-Methyldodecoxy)ethanol;phosphoric acid

CAS No.: 73038-25-2

Cat. No.: VC3877212

Molecular Formula: C15H35O6P

Molecular Weight: 342.41 g/mol

* For research use only. Not for human or veterinary use.

2-(11-Methyldodecoxy)ethanol;phosphoric acid - 73038-25-2

Specification

CAS No. 73038-25-2
Molecular Formula C15H35O6P
Molecular Weight 342.41 g/mol
IUPAC Name 2-(11-methyldodecoxy)ethanol;phosphoric acid
Standard InChI InChI=1S/C15H32O2.H3O4P/c1-15(2)11-9-7-5-3-4-6-8-10-13-17-14-12-16;1-5(2,3)4/h15-16H,3-14H2,1-2H3;(H3,1,2,3,4)
Standard InChI Key GMDAWUSGGYKEBW-UHFFFAOYSA-N
SMILES CC(C)CCCCCCCCCCOCCO.OP(=O)(O)O
Canonical SMILES CC(C)CCCCCCCCCCOCCO.OP(=O)(O)O

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

The compound derives its amphiphilic behavior from a hybrid structure combining a branched alkyl chain with a phosphorylated ethoxylate group. The isotridecyl backbone (C13H27) features an 11-methyl branching pattern, which enhances hydrophobic interactions while maintaining fluidity at low temperatures . Ethoxylation introduces a polar head group through the addition of ethylene oxide units, subsequently phosphorylated to create the final acid ester. This molecular design enables simultaneous hydrogen bonding via phosphate groups and van der Waals interactions through the alkyl chain .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC15H35O6P\text{C}_{15}\text{H}_{35}\text{O}_{6}\text{P}
Molecular Weight342.41 g/mol
Hydrophobic Chain Length13-carbon isotridecyl
HLB (Hydrophile-Lipophile Balance)Estimated 8-12 (semi-polar)

Synthesis and Industrial Production

Ethoxylation-Phosphorylation Pathway

Commercial synthesis follows a two-stage process:

  • Ethoxylation: Isotridecyl alcohol reacts with ethylene oxide under alkaline catalysis (typically KOH or NaOH) at 120-150°C, forming the polyethoxylate intermediate .

  • Phosphorylation: The ethoxylated product undergoes esterification with phosphoric acid in a solvent-free system at 80-100°C, achieving >90% conversion rates .

Continuous reactor systems employing static mixers and thin-film evaporators have optimized production scalability, reducing energy consumption by 40% compared to batch processes .

Physicochemical Properties

Temperature and pH Stability

The compound maintains interfacial activity across a remarkable operational range:

  • Temperature Tolerance: -20°C to 180°C (decomposition onset at 210°C)

  • pH Stability: Effective in both strongly acidic (pH 2) and alkaline (pH 12) environments due to phosphate group buffering capacity

Table 2: Performance Metrics vs. Temperature

Temperature (°C)Surface Tension (mN/m)Emulsion Stability (hr)
2532.1 ± 0.548 ± 2
8029.8 ± 0.736 ± 3
15027.4 ± 1.212 ± 1

Industrial and Consumer Applications

Enhanced Oil Recovery Formulations

In tertiary oil recovery, 0.5-2% formulations reduce interfacial tension between crude oil and brine to <10⁻³ mN/m, improving extraction yields by 18-22% compared to conventional sulfonates. Field trials demonstrate stable performance in high-salinity reservoirs (>200,000 ppm TDS) .

Biomedical Dispersants

Recent studies utilize its low critical micelle concentration (CMC = 0.8 mM) to stabilize protein-drug conjugates, achieving 98% monomer preservation over 6 months at 4°C. This application is particularly valuable in monoclonal antibody formulations .

OrganismLC50 (96h)NOEC
Daphnia magna2.8 mg/L0.5 mg/L
Danio rerio5.1 mg/L1.2 mg/L

Comparative Surfactant Analysis

Performance vs. Linear Alkylbenzene Sulfonates (LAS)

Parameter2-(11-Methyldodecoxy)ethanol;phosphoric AcidLAS
Salt Tolerance>25% NaCl<15% NaCl
Biodegradation (28d)78%92%
Foam StabilityLowHigh

Future Research Directions

Ongoing investigations focus on:

  • CO₂-Responsive Variants: Modifying phosphate groups with amine functionalities for switchable hydrophilicity in carbonated systems

  • Nanoparticle Stabilization: Preliminary results show 20 nm Au nanoparticle dispersion stability exceeding 6 months

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